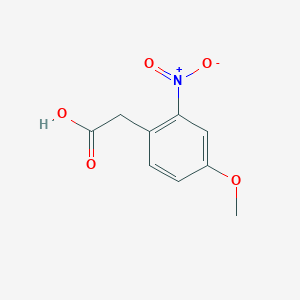

2-(4-Methoxy-2-nitrophenyl)acetic acid

Overview

Description

“2-(4-Methoxy-2-nitrophenyl)acetic acid” belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Molecular Structure Analysis

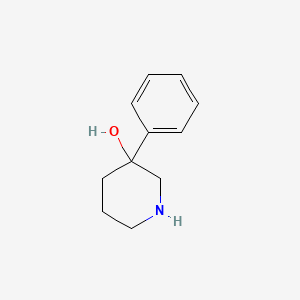

The molecular formula of “2-(4-Methoxy-2-nitrophenyl)acetic acid” is C9H9NO5 . The InChI code is 1S/C9H9NO5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12) .Scientific Research Applications

- Field : Organic Chemistry

- Application : “2-(4-Methoxy-2-nitrophenyl)acetic acid” is an important reagent for many organic reactions, especially for the formation of heterocycles .

- Method : This compound may be prepared by the nitration of phenylacetic acid .

- Results : Complete reduction of “2-(4-Methoxy-2-nitrophenyl)acetic acid” yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules .

- Field : Organic Chemistry

- Application : In organic synthesis, “2-(4-Methoxy-2-nitrophenyl)acetic acid” can be used as a protecting group for primary alcohols .

- Method : The alcohol is esterified with “2-(4-Methoxy-2-nitrophenyl)acetic acid”, proceeding through the acid chloride or acid anhydride . The acid itself can also protect the alcohol through the Mitsunobu reaction .

- Results : The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .

- Field : Analytical Chemistry

- Application : “2-(4-Methoxy-2-nitrophenyl)acetic acid” was used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .

- Method : The specific method of application is not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

General Use in Organic Synthesis

Use as a Protecting Group for Primary Alcohols

Use in the Determination of Theophylline Solubilizer Salicylamide-O-acetic Acid

- Field : Medicinal Chemistry

- Application : The compound was utilized to synthesize isomeric [11 C] methoxy analogs of nimesulide, a suitable radiotracer candidate for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain .

- Method : The specific method of application is not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

- Field : Medicinal Chemistry

- Application : 2-nitrophenylacetic acid is a precursor of quindoline, which although it does not have many practical applications on its own, quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

- Method : The specific method of application is not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

- Field : Medicinal Chemistry

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Method : The specific method of application is not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Synthesis of Isomeric [11 C] Methoxy Analogs of Nimesulide

Precursor for Quindoline Derivatives

Synthesis of Indole Derivatives

- Field : Medicinal Chemistry

- Application : The compound was utilized to synthesize isomeric [11 C] methoxy analogs of nimesulide, a suitable radiotracer candidate for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain .

- Method : The specific method of application is not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

- Field : Medicinal Chemistry

- Application : 2-nitrophenylacetic acid is a precursor of quindoline, which although it does not have many practical applications on its own, quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

- Method : The specific method of application is not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

- Field : Medicinal Chemistry

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Method : The specific method of application is not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Synthesis of Isomeric [11 C] Methoxy Analogs of Nimesulide

Precursor for Quindoline Derivatives

Synthesis of Indole Derivatives

Safety And Hazards

The safety information for “2-(4-Methoxy-2-nitrophenyl)acetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-(4-methoxy-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGMUHYKYLADKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465084 | |

| Record name | (4-Methoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-2-nitrophenyl)acetic acid | |

CAS RN |

20876-30-6 | |

| Record name | (4-Methoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)

![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)